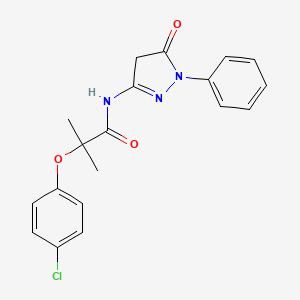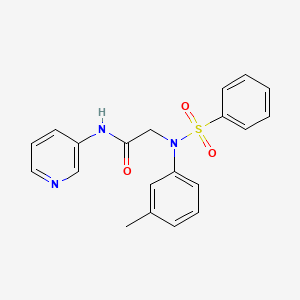
2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate
Overview
Description
2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate is a chemical compound with a molecular formula of C24H14Cl2O4. It is commonly known as DCFH-DA, and it is widely used in scientific research applications. DCFH-DA is a fluorescent dye that is used to measure reactive oxygen species (ROS) in cells and tissues.
Mechanism of Action
DCFH-DA is a non-fluorescent compound that can be easily taken up by cells. Once inside the cell, DCFH-DA is hydrolyzed by intracellular esterases to form DCFH, which is a non-fluorescent compound. DCFH can react with 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate to form the highly fluorescent compound DCF. The fluorescence intensity of DCF is proportional to the amount of 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate present in the cell.
Biochemical and Physiological Effects:
DCFH-DA is a widely used fluorescent dye that is used to measure 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues. It has been shown to be effective in various scientific research applications, including the study of oxidative stress, cancer, neurodegenerative diseases, and cardiovascular diseases. DCFH-DA has also been used to study the effects of various drugs and compounds on 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues.
Advantages and Limitations for Lab Experiments
DCFH-DA is a widely used fluorescent dye that is easy to use and provides reliable results. It is also relatively inexpensive and readily available. However, there are some limitations to its use. DCFH-DA can be affected by various factors, including pH, temperature, and the presence of other compounds. It is also important to note that DCFH-DA measures total 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels and does not distinguish between different types of 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate.
Future Directions
There are many future directions for the use of DCFH-DA in scientific research. One possible direction is the development of new fluorescent dyes that can distinguish between different types of 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate. Another direction is the use of DCFH-DA in the study of the effects of various environmental factors on 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues. Additionally, DCFH-DA can be used in the study of the effects of various drugs and compounds on 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues. Overall, DCFH-DA is a valuable tool in scientific research, and its use will continue to expand in the future.
Scientific Research Applications
DCFH-DA is used in scientific research to measure 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues. 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate are highly reactive molecules that are produced during normal cellular metabolism. They play a role in cell signaling and are involved in various physiological processes. However, excessive 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate production can lead to oxidative stress, which can cause cellular damage and contribute to the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
DCFH-DA is used to measure 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate levels in cells and tissues because it is a non-fluorescent compound that can be easily taken up by cells. Once inside the cell, DCFH-DA is hydrolyzed by intracellular esterases to form DCFH, which is a fluorescent compound that can react with 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of 2-(2,4-dichlorophenyl)-2-oxoethyl 9H-xanthene-9-carboxylate present in the cell.
properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O4/c23-13-9-10-14(17(24)11-13)18(25)12-27-22(26)21-15-5-1-3-7-19(15)28-20-8-4-2-6-16(20)21/h1-11,21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODMCHFTISEGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(benzylthio)methyl]benzoyl}amino)benzoic acid](/img/structure/B3678955.png)


![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3678966.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3678968.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3678984.png)

![N~2~-(3-chlorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678997.png)
![5-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3679004.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3679013.png)
![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3679015.png)
![N-[4-({[(3-chloro-4-ethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3679039.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3679040.png)